4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol is a chemical compound with a unique structure that includes a pyrazine ring substituted with amino and bromo groups, as well as a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination of a pyrazine derivative followed by amination and subsequent coupling with a butynol derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The amino and bromo groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The butynol moiety may also play a role in the compound’s activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(3-Amino-6-bromopyrazin-2-yl)piperazine: This compound has a similar pyrazine core but with a piperazine moiety instead of a butynol group.
(3-Amino-6-bromopyrazin-2-yl)methanol: Another similar compound with a methanol group instead of a butynol group.
Uniqueness
4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1379344-10-1 |
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Molecular Formula |
C9H10BrN3O |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(3-amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10BrN3O/c1-9(2,14)4-3-6-8(11)12-5-7(10)13-6/h5,14H,1-2H3,(H2,11,12) |
InChI Key |
HXFWQTYUWRVUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=NC(=CN=C1N)Br)O |
Origin of Product |
United States |
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